
2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium, also known as DPTMQ, is a quinoline derivative that has been extensively studied due to its potential applications in various scientific research fields. This compound is a cationic dye that has a high affinity for nucleic acids and has been used as a fluorescent probe for DNA and RNA detection.
Mécanisme D'action
The mechanism of action of 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium involves the intercalation of the quinoline ring into the DNA or RNA double helix, resulting in a change in the fluorescence emission of the compound. This change in fluorescence emission can be detected using a fluorescence spectrophotometer, allowing for the detection of nucleic acids in biological samples.
Biochemical and Physiological Effects:
2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium has been shown to have low toxicity and does not have any known biochemical or physiological effects. However, the use of 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium in biological samples can potentially interfere with the function of nucleic acids, leading to false-positive results.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium as a fluorescent probe for nucleic acid detection include its high sensitivity and specificity, low toxicity, and ease of use. However, the limitations of using 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium include its potential interference with the function of nucleic acids, the need for specialized equipment for fluorescence detection, and the potential for false-positive results.
Orientations Futures
For the use of 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium in scientific research include the development of new synthesis methods to increase the yield of the compound, the optimization of the detection method for improved sensitivity and specificity, and the development of new applications for the compound in various scientific research fields. Additionally, the potential use of 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium in diagnostic assays for the detection of nucleic acids in clinical samples is an area of active research.
Méthodes De Synthèse
The synthesis of 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium is a multi-step process that involves the reaction of 2,4-diphenylthiophene with methyl iodide to form 2-(3,5-diphenyl-2-thienyl)-1-methyl-1H-imidazole. This intermediate product is then reacted with 2-chloroquinoline to form 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium. The overall yield of this synthesis method is approximately 20%.
Applications De Recherche Scientifique
2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium has been extensively used as a fluorescent probe for DNA and RNA detection in various scientific research fields. This compound has a high affinity for nucleic acids and can be used to detect single-stranded DNA and RNA in biological samples. 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium has also been used as a staining agent in histology and cytology studies. Additionally, 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium has been used as a fluorescent probe for the detection of amyloid fibrils in Alzheimer's disease research.
Propriétés
Formule moléculaire |
C26H20NS+ |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
2-(3,5-diphenylthiophen-2-yl)-1-methylquinolin-1-ium |
InChI |
InChI=1S/C26H20NS/c1-27-23-15-9-8-12-20(23)16-17-24(27)26-22(19-10-4-2-5-11-19)18-25(28-26)21-13-6-3-7-14-21/h2-18H,1H3/q+1 |
Clé InChI |
SRIPEGUWLHTACE-UHFFFAOYSA-N |
SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C3=C(C=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C[N+]1=C(C=CC2=CC=CC=C21)C3=C(C=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(1-{4-[(Cyclopentylcarbonyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl cyclopentanecarboxylate](/img/structure/B289660.png)
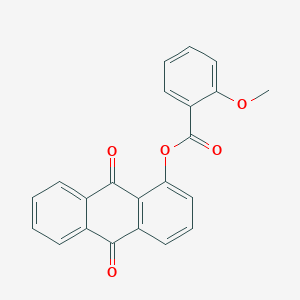
![4-[1-(4-{[(2-Methylphenyl)sulfonyl]oxy}phenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]phenyl 2-methylbenzenesulfonate](/img/structure/B289663.png)

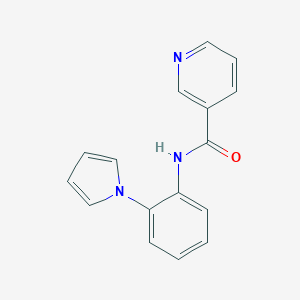
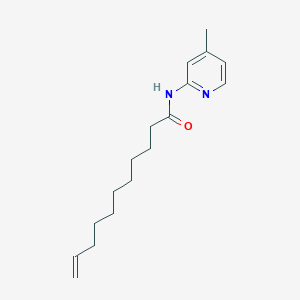

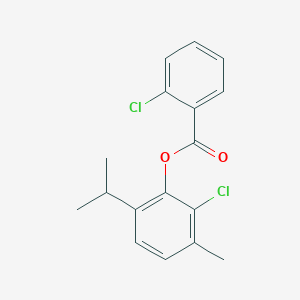
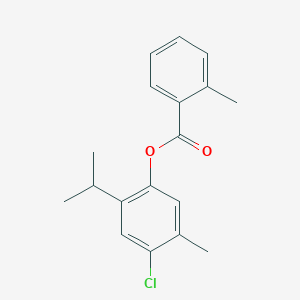
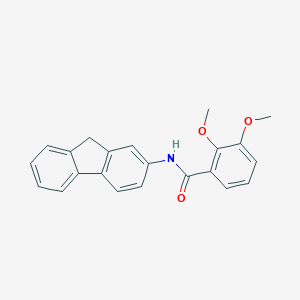
![10-[(3-Methylbenzoyl)oxy]decyl 3-methylbenzoate](/img/structure/B289682.png)
